4-Cyclopropyl-L-phenylalanine HCl
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Overview
Description
4-Cyclopropyl-L-phenylalanine hydrochloride is a synthetic amino acid derivative with the chemical formula C12H16ClNO2. It is a white solid at room temperature and is primarily used in scientific research and pharmaceutical applications. This compound is known for its unique structural features, which include a cyclopropyl group attached to the phenylalanine backbone, making it a valuable tool in various biochemical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropyl-L-phenylalanine hydrochloride typically involves the cyclopropanation of a phenylalanine derivative. One common method includes the use of cyclopropyl bromide in the presence of a base to introduce the cyclopropyl group onto the phenylalanine molecule. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: In an industrial setting, the production of 4-Cyclopropyl-L-phenylalanine hydrochloride may involve large-scale cyclopropanation reactions using automated reactors. The process is optimized for efficiency, with careful monitoring of reaction parameters such as temperature, pressure, and reactant concentrations. Purification steps, including crystallization and filtration, are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: 4-Cyclopropyl-L-phenylalanine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenylalanine derivatives.
Scientific Research Applications
4-Cyclopropyl-L-phenylalanine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in studies of protein structure and function, particularly in the investigation of enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of novel materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-L-phenylalanine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The cyclopropyl group can influence the binding affinity and specificity of the compound, affecting the overall biochemical pathways. For instance, it may act as an inhibitor or activator of certain enzymes, thereby modulating metabolic processes .
Comparison with Similar Compounds
Phenylalanine: A naturally occurring amino acid with a similar structure but lacking the cyclopropyl group.
Cyclopropylalanine: Another synthetic amino acid with a cyclopropyl group but different positioning on the molecule.
Cyclopropylglycine: A simpler analog with a cyclopropyl group attached to glycine.
Uniqueness: 4-Cyclopropyl-L-phenylalanine hydrochloride is unique due to the specific positioning of the cyclopropyl group on the phenylalanine backbone. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for specialized research applications .
Properties
IUPAC Name |
(2S)-2-amino-3-(4-cyclopropylphenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c13-11(12(14)15)7-8-1-3-9(4-2-8)10-5-6-10/h1-4,10-11H,5-7,13H2,(H,14,15)/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INIPWUPYILOWPM-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=C(C=C2)CC(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C2=CC=C(C=C2)C[C@@H](C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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